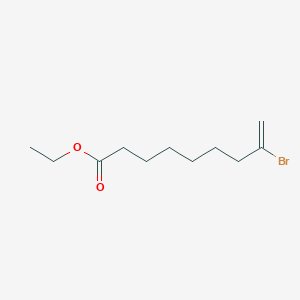

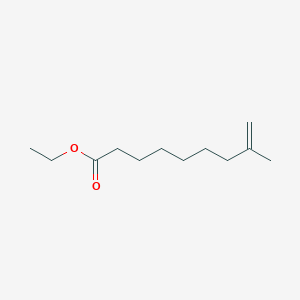

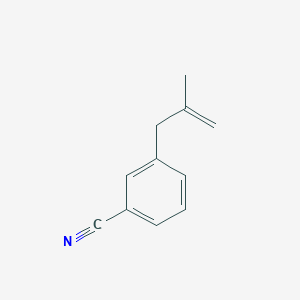

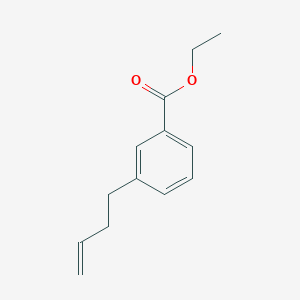

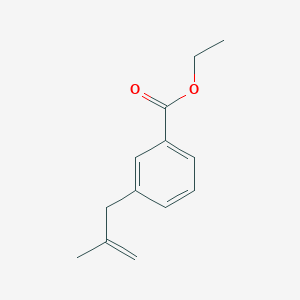

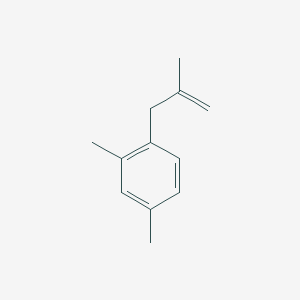

3-(2,4-Dimethylphenyl)-2-methyl-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This usually includes the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle diagram or a 3D model.

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties.科学的研究の応用

Corrosion Inhibition

Ammonium (2,4-dimethylphenyl)-dithiocarbamate, a compound related to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, has been explored as a corrosion inhibitor against steel corrosion in acidic solutions. This compound adsorbs on the steel surface, providing both physical and chemical protection, with the methyl functionalized benzene ring enhancing hydrophobicity against corrosive environments (Kıcır et al., 2016).

Polymerization and Catalysis

Studies on propene-ethene copolymer elastomers revealed the impact of methyl substitution, like that in 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, on polymerization kinetics and microstructure. Catalysts with methyl substitutions influenced molecular weights and polymer properties, contributing to a better understanding of polymer science (Voegelé et al., 2002).

Chemical Decomposition

The decomposition of 1,1-dimethyl-1-silacyclobutane, a compound structurally similar to 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, was studied to understand catalytic processes and bond cleavages. This research provides insights into the behavior of methyl-substituted compounds under thermal stress (Tong & Shi, 2010).

X-ray Crystallography and Computational Studies

X-ray crystallography and computational studies on compounds like 3-(2,4-Dimethylphenyl)-2-methyl-1-propene provide deep insights into molecular structures and electronic properties, contributing to material science and molecular engineering (Nycz et al., 2011).

Selective Dimerization

The selective dimerization of propene, which is closely related to the structure of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, catalyzed by nickel complexes in solution, was studied. Such research aids in the development of specialized catalysts for industrial chemical processes (Eberhardt & Griffin, 1970).

Molecular Complex Formation

Research on molecular complexes, such as those formed with compounds like 3-(2,4-Dimethylphenyl)-2-methyl-1-propene, helps in understanding the interactions and binding properties of various chemicals, which is crucial in pharmaceutical and chemical engineering fields (Toda et al., 1985).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include precautions that should be taken when handling the compound.

将来の方向性

This could involve potential applications of the compound, areas of research that could be pursued, and unanswered questions about the compound.

特性

IUPAC Name |

2,4-dimethyl-1-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)8-11(12)4/h5-6,8H,1,7H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRTXGLMVXOKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641223 |

Source

|

| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dimethylphenyl)-2-methyl-1-propene | |

CAS RN |

57834-93-2 |

Source

|

| Record name | 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。